2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
Description
Properties
IUPAC Name |
2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODCZKFJFLNXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(N1CC3=CC=CC=C3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936186-34-3 | |
| Record name | 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclic precursor with benzyl and methyl groups. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the benzyl and methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for this compound.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s benzyl and methyl substituents distinguish it from other derivatives:
- 7-Oxa-2-azabicyclo[2.2.1]hept-5-ene : Replacement of a carbon with oxygen increases ring strain and alters nucleophilic ring-opening reactivity, making it a precursor for sugar derivatives ("naked sugars") .
- 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene : The 3-aza-2-oxa configuration shifts reactivity toward regioselective ring-opening with alcohols or water under In(OTf)₃ catalysis, unlike the target compound’s 2-aza system .
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Boiling Point and Solubility : The parent compound 2-azabicyclo[2.2.1]hept-5-ene (CAS 6671-85-8) has a boiling point of 137.6°C and density of 1.006 g/cm³ . The benzyl and methyl groups in the target compound increase molecular weight (MW: ~231.3 g/mol) and lipophilicity, likely reducing volatility (predicted bp >200°C) and enhancing membrane permeability.
- Stereochemical Stability : Enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are resolved via lactamase biocatalysis . The target compound’s stereocenters (if present) may similarly influence chiral synthesis pathways.
Reactivity and Functionalization
- Ring-Opening Reactions : Unlike 3-aza-2-oxabicyclo systems, which undergo In(OTf)₃-catalyzed anti-1,2 or anti-1,4 ring-opening with alcohols, the target compound’s 2-aza system may favor electrophilic aromatic substitution at the benzyl group .
- Phosphorylation Efficiency : The methyl group at position 3 in the target compound could sterically reduce phosphorylation yields compared to unsubstituted or hydroxy-substituted analogues .
Q & A
Q. What are the common synthetic routes for 2-azabicyclo[2.2.1]hept-5-ene derivatives, and how do reaction conditions influence isomer formation?
Synthesis often involves cycloaddition or phosphorylation strategies. For example, phosphorylation of 2-azabicyclo systems using diphenylphosphoryl chloride in dichloromethane yields exo/endo isomers, with selectivity influenced by temperature and solvent polarity . Mechanistic studies show that steric hindrance in the bicyclic framework favors exo isomer formation under kinetic control . Reaction optimization (e.g., PEG-400 as a solvent with boric acid catalysis) can achieve yields >80% for aza-Michael adducts, avoiding unintended cyclization .
Q. How can researchers distinguish between structural isomers (e.g., exo vs. endo) or adducts (e.g., Michael vs. cycloadducts) using spectroscopic methods?
- NMR Analysis : Diastereotopic protons in Michael adducts produce non-equivalent signals (e.g., δ 3.75–2.50 ppm for AMX systems), whereas cycloadducts exhibit distinct splitting patterns for bridgehead protons .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in corrected studies where initial claims of 7-oxa-2-azabicyclo structures were revised to Michael adducts after crystallographic validation .
- 13C DEPT Spectra : Differentiates carbonyl environments (e.g., succinimide carbons at 55–35 ppm vs. furan carbons at 150–110 ppm) .
Q. What are the typical reaction pathways involving 2-azabicyclo[2.2.1]hept-5-ene derivatives?
- Aza-Michael Addition : Dominates in reactions between furfurylamines and maleimides, forming 3-(furylmethylamino)-pyrrolidine-2,5-diones under mild conditions .
- Diels-Alder Cycloaddition : Requires activated dienophiles (e.g., maleic anhydride) but is less favored due to steric constraints in the bicyclic system .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives be achieved?
Chiral imine precursors (e.g., (S)- or (R)-configured substrates) enable asymmetric induction during cycloaddition. For example, using (R)-imine precursors yields (1R,3S,4S)-configured bicyclic amino acids with >95% enantiopurity, validated by chiral HPLC .
| Imine Configuration | Product Configuration | Enantiopurity |
|---|---|---|
| (S)-2.60 | (1R,3R,4S) | >95% |
| (R)-2.60 | (1R,3S,4S) | >95% |
Q. How should researchers resolve contradictions in reported reaction mechanisms (e.g., cycloadduct vs. Michael adduct)?
- Comparative Spectral Analysis : Replicate experiments and compare NMR data with literature. For instance, signals at δ 7.40–6.25 ppm confirm furan retention in Michael adducts, whereas cycloadducts would show fused-ring proton patterns .
- Mechanistic Re-evaluation : Test proposed pathways (e.g., acid-catalyzed cyclization vs. nucleophilic addition) using isotopic labeling or computational modeling .
Q. What methodologies optimize reaction conditions for high-yield, selective synthesis?
Q. How do phosphorylation or oxidation states influence the biological activity of these compounds?
Phosphorylated derivatives exhibit altered bioavailability. For example, methyl 2-diphenylphosphoryloxy derivatives show enhanced stability in metabolic assays, while oxidation to sulfoxides modulates cytotoxicity . Antioxidant activity in bicyclic analogs (IC50 ~10 μM) correlates with free radical scavenging, assessed via DPPH assays .
Data Contradiction Analysis
Case Study : Initial claims of 7-oxa-2-azabicyclo[2.2.1]hept-5-ene formation were revised to aza-Michael adducts after X-ray and 2D NMR analysis . Key lessons:
- Multi-Technique Validation : Combine NMR, X-ray, and synthetic replicates.
- Stereochemical Awareness : Diastereotopic protons in adducts mimic exo/endo isomer splitting, leading to misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
